Cas no 167631-19-8 (Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate)

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a halogenated indole derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both chloro and iodo substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The ethyl carboxylate group further improves solubility and facilitates downstream functionalization. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates targeting indole-based scaffolds. Its well-defined structure and high purity ensure reproducibility in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate structure
167631-19-8 structure
Product Name:Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
CAS No:167631-19-8
MF:C11H9ClINO2
MW:349.552134275436
MDL:MFCD26384422
CID:2130666
PubChem ID:22097854
Update Time:2025-05-21

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-iodo-1H-indole-2-carboxylic acid ethyl ester
    • 1H-Indole-2-carboxylic acid, 5-chloro-3-iodo-, ethyl ester
    • ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
    • Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate
    • MDL: MFCD26384422
    • Inchi: 1S/C11H9ClINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
    • InChI Key: SHRCVAFXEOTWKQ-UHFFFAOYSA-N
    • SMILES: IC1=C(C(=O)OCC)NC2C=CC(=CC=21)Cl

Computed Properties

  • Exact Mass: 348.937
  • Monoisotopic Mass: 348.937
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1
  • XLogP3: 3.9

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate Pricemore >>

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Additional information on Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate: A Comprehensive Overview

Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, with the CAS number 167631-19-8, is a significant compound in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and materials science. The molecule consists of an indole ring system substituted with a chlorine atom at position 5, an iodine atom at position 3, and an ethyl ester group at position 2. These substituents confer distinct electronic and steric properties, making it a versatile building block for further chemical transformations.

The indole moiety is a fundamental structure in many bioactive compounds, including pharmaceutical agents and natural products. The presence of halogen substituents, such as chlorine and iodine, further enhances the compound's reactivity and selectivity in various reactions. Recent studies have highlighted the importance of halogenated indoles in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. For instance, researchers have demonstrated that Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate can serve as a precursor for synthesizing compounds with potent anti-cancer activity.

One of the key aspects of Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate is its synthetic versatility. The ethyl ester group at position 2 can be readily converted into other functional groups, such as acids or amides, through simple hydrolysis or substitution reactions. This makes it an ideal intermediate for constructing more complex molecules. Moreover, the iodine substituent at position 3 can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents onto the indole ring.

Recent advancements in catalytic methods have further expanded the utility of Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate. For example, transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to modify the indole framework with various aryl or alkyl groups. These reactions not only enhance the compound's diversity but also pave the way for its application in designing novel materials with tailored electronic properties.

In terms of biological activity, Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate has shown promise as a lead compound for drug development. Studies have revealed that its halogen substituents can modulate binding affinity to specific protein targets, making it a valuable tool in rational drug design. Additionally, its ability to undergo metabolic transformations in vivo suggests potential applications in pharmacokinetics and toxicology studies.

From a synthetic perspective, Ethyl 5-chloro-3-iotoindolcarboxylic acid ethylester can be synthesized via several routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These methods offer high yields and excellent control over product quality, ensuring its availability for large-scale applications. Furthermore, ongoing research into green chemistry practices is exploring more sustainable synthesis pathways for this compound.

In conclusion, Ethyl 5-chloro-octahydroindolcarboxylic acid ethylester is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with its reactivity and versatility, positions it as an essential component in the development of novel chemical entities. As research continues to uncover new avenues for its use, this compound will undoubtedly play a pivotal role in advancing various fields within chemistry and beyond.

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